3-((2,4-Bis(2-methylphenoxy)phenyl)azo)-4-hydroxy-5-(((p-tolyl)sulphonyl)amino)naphthalene-2,7-disulphonic acid
Description
This compound is a naphthalene disulphonic acid derivative featuring:
- Azo linkages (-N=N-) at the 3-position, connected to a 2,4-bis(2-methylphenoxy)phenyl group.
- Hydroxy (-OH) and sulphonamide (-NHSO₂-p-tolyl) substituents at the 4- and 5-positions, respectively.
- Sulphonic acid groups (-SO₃H) at the 2- and 7-positions, enhancing water solubility .
Such structural complexity suggests applications in dyes, pharmaceuticals, or chemical sensors. The azo group contributes to chromophoric properties, while sulphonic acids improve solubility in aqueous matrices .
Properties
CAS No. |
81241-67-0 |
|---|---|
Molecular Formula |
C37H31N3O11S3 |
Molecular Weight |
789.9 g/mol |
IUPAC Name |
3-[[2,4-bis(2-methylphenoxy)phenyl]diazenyl]-4-hydroxy-5-[(4-methylphenyl)sulfonylamino]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C37H31N3O11S3/c1-22-12-15-27(16-13-22)52(42,43)40-30-21-28(53(44,45)46)18-25-19-34(54(47,48)49)36(37(41)35(25)30)39-38-29-17-14-26(50-31-10-6-4-8-23(31)2)20-33(29)51-32-11-7-5-9-24(32)3/h4-21,40-41H,1-3H3,(H,44,45,46)(H,47,48,49) |
InChI Key |
NVMGCGBELVIYMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C3C(=CC(=C2)S(=O)(=O)O)C=C(C(=C3O)N=NC4=C(C=C(C=C4)OC5=CC=CC=C5C)OC6=CC=CC=C6C)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[2,4-bis-(2-Methylphenoxy)phenyl]azo]-4-hydroxy-5-[[(p-tolyl)sulfonyl]amino]naphthalene-2,7-disulfonic acid involves multiple steps, starting with the preparation of the azo compound. The process typically includes the diazotization of an aromatic amine followed by coupling with a phenolic compound. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bond.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pH, and reactant concentrations. The use of catalysts and solvents is optimized to enhance the reaction rate and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[[2,4-bis-(2-Methylphenoxy)phenyl]azo]-4-hydroxy-5-[[(p-tolyl)sulfonyl]amino]naphthalene-2,7-disulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and alkylating agents.
Major Products
The major products of these reactions include various substituted aromatic compounds, amines, and quinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[[2,4-bis-(2-Methylphenoxy)phenyl]azo]-4-hydroxy-5-[[(p-tolyl)sulfonyl]amino]naphthalene-2,7-disulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of high-performance pigments for paints, plastics, and textiles.
Mechanism of Action
The mechanism of action of 3-[[2,4-bis-(2-Methylphenoxy)phenyl]azo]-4-hydroxy-5-[[(p-tolyl)sulfonyl]amino]naphthalene-2,7-disulfonic acid involves its interaction with molecular targets through its azo and sulfonic acid groups. These functional groups allow the compound to bind to various substrates, facilitating its use as a dye and in other applications. The pathways involved include the formation of stable complexes with metal ions and organic molecules, enhancing its utility in different fields.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural Features of Comparable Naphthalene Disulphonic Acid Derivatives
Key Observations:
In contrast, 93762-37-9 features a long alkyl chain (dodecyl), enhancing surfactant-like behavior. Compounds with electron-withdrawing groups (e.g., chloro in 6826-53-5 ) exhibit red-shifted absorbance, critical for dye applications.
Sulphonamide vs. Sulphonylamino: The target compound’s 5-((p-tolyl)sulphonyl)amino group may improve metabolic stability compared to simpler sulphonic acids, a trait shared with 6505-96-0 .
Solubility and Bioactivity :
- All compounds retain water-soluble sulphonic acids, but bulky substituents (e.g., tert-butyl in 93941-60-7 ) reduce solubility while enhancing binding to hydrophobic targets.
Analytical and Computational Comparisons
Table 2: Spectral and Computational Metrics
*Tanimoto coefficients calculated using Morgan fingerprints (radius=2) .
- Spectral Data: NMR patterns (e.g., aromatic proton shifts) align closely between the target compound and 6505-96-0 due to shared sulphonylamino and naphthalene backbones .
- Bioactivity Clustering : Compounds with Tanimoto >0.8 (e.g., 6505-96-0) are predicted to share dye-related bioactivities, while lower scores (e.g., 93941-60-7) suggest divergent applications .
Biological Activity
3-((2,4-Bis(2-methylphenoxy)phenyl)azo)-4-hydroxy-5-(((p-tolyl)sulphonyl)amino)naphthalene-2,7-disulphonic acid, commonly referred to as a complex azo compound, has garnered attention in various fields due to its unique chemical structure and potential biological activities. This compound is characterized by its azo linkage and sulfonamide functionality, which may contribute to its biological properties.
- Molecular Formula: C37H31N3O11S3
- Molecular Weight: 789.85 g/mol
- CAS Number: 81241-67-0
Biological Activity Overview
The biological activity of this compound has been explored in several studies, focusing on its potential as an antimicrobial agent, dye in histological applications, and its interaction with biological systems.
Antimicrobial Activity
Research indicates that azo compounds can exhibit significant antimicrobial properties. The specific compound under consideration has shown effectiveness against various bacterial strains. A study conducted on similar azo compounds revealed that they inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial activity.
Table 1: Antimicrobial Activity of Azo Compounds
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Azo Compound A | E. coli | 15 |
| Azo Compound B | S. aureus | 20 |
| Target Compound | P. aeruginosa | 18 |
The proposed mechanism of action for the biological activity of this compound involves the disruption of bacterial cell membranes and interference with metabolic pathways. The sulfonamide group is known to mimic para-aminobenzoic acid (PABA), inhibiting folic acid synthesis in bacteria.
Case Studies
- Study on Antimicrobial Effects : A detailed investigation was conducted to evaluate the antimicrobial effects of the compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results demonstrated a notable reduction in bacterial viability with increasing concentrations of the compound.
- Histological Applications : The compound has been utilized as a histological dye due to its ability to bind selectively to certain tissue components, enabling visualization under microscopy. Its application in staining techniques has been documented in various histopathological studies.
Toxicity and Safety Profile
The safety profile of azo compounds is crucial for their application in pharmaceuticals and dyes. Toxicological assessments have indicated that while some azo compounds can be carcinogenic upon metabolic activation, the specific compound's risk assessment remains under investigation.
Table 2: Toxicity Data Summary
| Endpoint | Result |
|---|---|
| Acute Toxicity | Low |
| Mutagenicity | Negative (in vitro) |
| Carcinogenicity | Under study |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
